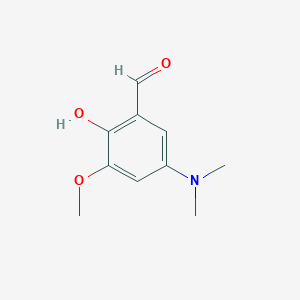

5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde involves the oxidation of anethole to anisaldehyde, followed by a Baeyer-Villiger oxidation reaction with performic or peracetic acid .

Molecular Structure Analysis

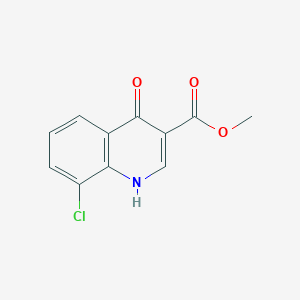

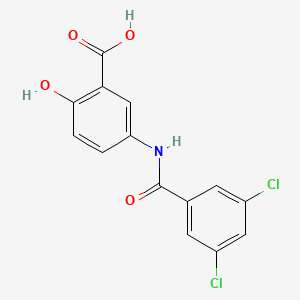

The molecular structure of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde consists of a benzene ring with substituents: a dimethylamino group, a hydroxy group, and a methoxy group. The compound’s empirical formula is C₁₁H₁₅NO₃ .

Applications De Recherche Scientifique

Biochemistry

Application Summary

In biochemistry, this compound is utilized as a precursor for synthesizing ligands that bind to metal ions like Fe (III) and Al (III). These ligands can be used to study metalloproteins and enzymes that require these ions for their activity.

Methods of Application

The synthesis involves the reaction of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde with various amines in the presence of a dehydrating agent to form Schiff bases. These bases then coordinate with metal ions to form complexes.

Results

The resulting metal-ligand complexes are characterized using spectroscopic methods such as UV-Vis and NMR, confirming the successful binding of the ligand to the metal ions .

Pharmacology

Application Summary

In pharmacology, this compound has been explored for its potential use in drug design and development due to its structural similarity to bioactive molecules.

Methods of Application

It is used as a building block in the synthesis of small molecule libraries for high-throughput screening against various biological targets.

Results

Some derivatives have shown promising activity in preliminary biological assays, indicating potential therapeutic applications .

Organic Chemistry

Application Summary

Organic chemists employ 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde in the synthesis of complex organic molecules due to its reactive aldehyde group and electron-donating substituents.

Methods of Application

It is often used in condensation reactions, such as Knoevenagel condensations, to form carbon-carbon bonds.

Results

The compound has been successfully incorporated into various organic frameworks, demonstrating its versatility as a synthetic intermediate .

Analytical Chemistry

Application Summary

Analytical chemists use this compound as a chromogenic agent due to its ability to undergo color changes upon reaction with certain analytes.

Methods of Application

It is applied in colorimetric assays where it reacts with specific chemicals, leading to a measurable color change that can be quantified using spectrophotometry.

Results

The assays have been optimized to detect low concentrations of analytes, with a high degree of specificity and sensitivity .

Medicinal Chemistry

Application Summary

In medicinal chemistry, 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde is used to synthesize compounds with potential pharmacological activities.

Methods of Application

The compound is modified through various chemical reactions to enhance its drug-like properties, such as solubility and metabolic stability.

Results

Some synthesized analogs have exhibited improved pharmacokinetic profiles and are undergoing further evaluation for their medicinal properties .

Chemical Engineering

Application Summary

Chemical engineers explore the use of this compound in the development of new materials and chemical processes.

Methods of Application

It is used in the synthesis of polymers and coatings, where its functional groups contribute to the material’s properties.

Results

New materials with enhanced thermal stability and mechanical strength have been developed using this compound as a monomer .

Material Science

Application Summary

This compound is used in material science for the development of organic photovoltaic cells due to its ability to act as an electron donor.

Methods of Application

It is incorporated into the active layer of photovoltaic cells, where it contributes to the absorption of light and the transfer of electrons.

Results

The inclusion of this compound has led to an increase in the power conversion efficiency of the cells, with some reaching over 10% efficiency .

Environmental Science

Application Summary

In environmental science, the compound is applied in the detection and removal of heavy metals from water sources.

Methods of Application

It acts as a chelating agent that binds to heavy metals, facilitating their precipitation and removal from water.

Results

Studies have shown that this method can reduce heavy metal concentrations to below the maximum allowable limits for drinking water .

Nanotechnology

Application Summary

Nanotechnologists use this compound to synthesize nanoparticles with specific optical properties.

Methods of Application

The compound is used as a stabilizing agent in the synthesis of metallic nanoparticles, influencing their size and shape.

Results

The synthesized nanoparticles exhibit unique optical properties, such as enhanced fluorescence, which can be utilized in various applications .

Food Chemistry

Application Summary

In food chemistry, this compound is explored for its antioxidant properties to improve the shelf life of food products.

Methods of Application

It is added to food products as a natural preservative to prevent oxidation and spoilage.

Results

Tests have indicated that food products with this additive have a longer shelf life and better preservation of nutritional quality .

Cosmetics Chemistry

Application Summary

The compound finds application in cosmetics chemistry for the formulation of skincare products.

Methods of Application

It is used for its antioxidant and anti-inflammatory properties in creams and lotions.

Results

Products containing this compound have shown to improve skin health and reduce signs of aging .

Agricultural Chemistry

Application Summary

Agricultural chemists utilize this compound in the synthesis of new pesticides and herbicides.

Methods of Application

It serves as a precursor in the synthesis of compounds that target specific pests or weeds without harming crops.

Results

Field trials have demonstrated the efficacy of these compounds in controlling agricultural pests and improving crop yields .

Propriétés

IUPAC Name |

5-(dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-4-7(6-12)10(13)9(5-8)14-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHPPCCDWYBGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596101 | |

| Record name | 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde | |

CAS RN |

262614-68-6 | |

| Record name | 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;deuterio-tris[(2-methylpropan-2-yl)oxy]alumanuide](/img/structure/B1611910.png)

![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1611925.png)

![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)